Methyl 5-ethoxy-2-fluorobenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl 5-ethoxy-2-fluorobenzoate |
InChI |
InChI=1S/C10H11FO3/c1-3-14-7-4-5-9(11)8(6-7)10(12)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
ZBKPDVIELYOPGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Methyl 5 Ethoxy 2 Fluorobenzoate
Retrosynthetic Analysis and Identification of Key Building Blocks
A logical retrosynthetic analysis of Methyl 5-ethoxy-2-fluorobenzoate identifies two primary disconnection points, leading to readily accessible starting materials. The first disconnection is at the methyl ester linkage, and the second is at the ethoxy ether bond.
Figure 1: Retrosynthetic Analysis of this compound
This analysis reveals two key building blocks:
2-Fluoro-5-hydroxybenzoic acid: This precursor contains the core fluorinated aromatic ring and the hydroxyl group necessary for the introduction of the ethoxy moiety.
5-Ethoxy-2-fluorobenzoic acid: This intermediate is formed from the etherification of 2-fluoro-5-hydroxybenzoic acid and serves as the direct precursor for the final esterification step.
The synthesis of 2-fluoro-5-hydroxybenzoic acid itself can be achieved from precursors like 5-bromo-2-fluorobenzoic acid through a nucleophilic aromatic substitution reaction. chemicalbook.com
Strategies for the Formation of the Methyl Ester Moiety
The final step in the synthesis of this compound is the formation of the methyl ester. This can be accomplished through several established methods.
Direct Esterification Routes from Substituted Benzoic Acids
Direct esterification, often catalyzed by an acid, is a common method for converting carboxylic acids to esters. In this case, 5-ethoxy-2-fluorobenzoic acid would be reacted with methanol (B129727) in the presence of a catalyst such as sulfuric acid or a heterogeneous catalyst. Recent research has shown that metal-organic frameworks (MOFs) like UiO-66-NH2 can act as efficient heterogeneous catalysts for the methyl esterification of various fluorinated benzoic acids. youtube.com This method offers the advantage of easier catalyst removal and potential for recycling.
Table 1: Key Parameters for Direct Esterification
| Parameter | Description |
| Substrate | 5-Ethoxy-2-fluorobenzoic acid |
| Reagent | Methanol |
| Catalyst | Strong acids (e.g., H₂SO₄) or heterogeneous catalysts (e.g., UiO-66-NH₂) |
| Conditions | Typically requires heating |
Acid Halide and Anhydride Mediated Esterification Approaches
For less reactive carboxylic acids or when milder reaction conditions are desired, the conversion of the carboxylic acid to a more reactive derivative, such as an acid halide or anhydride, is a viable strategy. 5-Ethoxy-2-fluorobenzoic acid can be converted to 5-ethoxy-2-fluorobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with methanol to yield this compound. A patent for the preparation of 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685) describes the synthesis of the intermediate 5-bromo-2-chlorobenzoyl chloride by refluxing the corresponding benzoic acid with thionyl chloride, a method applicable to the synthesis of 5-ethoxy-2-fluorobenzoyl chloride. google.com
Transesterification Processes Involving this compound Precursors
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. While not the most direct route for the synthesis of this compound, it is a theoretically possible method. For instance, if an ethyl or other alkyl ester of 5-ethoxy-2-fluorobenzoic acid were available, it could be converted to the methyl ester by reacting it with a large excess of methanol in the presence of an acid or base catalyst. The equilibrium would be driven towards the formation of the more volatile methyl ester.
Introduction and Functionalization of the Ethoxy Group on the Aromatic Ring
The introduction of the ethoxy group onto the aromatic ring is a critical step in the synthesis of the target molecule. This is typically achieved through the etherification of a phenolic precursor.
Williamson Ether Synthesis in Substituted Fluorobenzoic Systems
The Williamson ether synthesis is a widely used and versatile method for forming ethers. masterorganicchemistry.comlibretexts.orgkhanacademy.org In the context of synthesizing this compound, this reaction would involve the O-alkylation of Methyl 2-fluoro-5-hydroxybenzoate.
The synthesis would proceed in two main steps:
Deprotonation of the phenol (B47542): The hydroxyl group of Methyl 2-fluoro-5-hydroxybenzoate is deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion.
Nucleophilic substitution: The resulting phenoxide then acts as a nucleophile and attacks an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), in an Sₙ2 reaction to form the ether linkage.
The choice of base and solvent is crucial to ensure efficient and selective etherification. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used to facilitate the Sₙ2 reaction.
Table 2: Reagents for Williamson Ether Synthesis
| Role | Example Reagents |
| Substrate | Methyl 2-fluoro-5-hydroxybenzoate |
| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) |
| Ethylating Agent | Ethyl iodide (CH₃CH₂I), Diethyl sulfate ((CH₃CH₂)₂SO₄) |
| Solvent | Dimethylformamide (DMF), Acetonitrile |
Alternative Alkoxylation Reactions and Methodologies
The introduction of the ethoxy group onto the aromatic ring is a critical step in the synthesis of this compound. While various methods exist for forming aryl ethers, certain strategies are particularly relevant in the context of constructing this specific molecule. These often involve the reaction of a suitably substituted phenol with an ethylating agent.
One common approach is the Williamson ether synthesis, where a phenoxide, generated by treating a phenol with a base, reacts with an ethyl halide (e.g., ethyl iodide or ethyl bromide). The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.
Alternatively, transition metal-catalyzed reactions have emerged as powerful tools for C-O bond formation. For instance, palladium- or copper-catalyzed etherification reactions can be employed, often under milder conditions than traditional methods. These reactions typically involve the coupling of an aryl halide or triflate with an alcohol.
Regioselective Introduction of the Fluorine Atom
The regioselective incorporation of a fluorine atom is a key challenge in the synthesis of many fluorinated aromatic compounds. numberanalytics.com Several methods are available, each with its own advantages and limitations regarding substrate scope and reaction conditions.
Direct Fluorination Techniques in Benzoate (B1203000) Derivatives
Direct C-H fluorination of aromatic compounds represents an atom-economical approach to introduce fluorine. rsc.org However, controlling the regioselectivity can be difficult due to the high reactivity of many fluorinating agents. jove.comjove.com For benzoate derivatives, the directing effects of the ester and other substituents on the ring play a significant role in determining the position of fluorination. Electrophilic fluorinating agents, such as Selectfluor, are often used in these transformations. jove.comjove.comrsc.org The reaction conditions, including the choice of catalyst and solvent, can be tuned to favor the desired isomer. rsc.org For instance, palladium catalysis has been shown to direct the fluorination of certain aromatic compounds. rsc.org
Recent research has also highlighted the use of photosensitizers in combination with agents like Selectfluor to enable the direct fluorination of C(sp3)–H bonds under visible light, a technique that could potentially be adapted for specific substrates. rsc.orguni-regensburg.de
Halogen Exchange Reactions (e.g., Balz–Schiemann Reaction Variants)
The Balz-Schiemann reaction is a classical and widely used method for introducing fluorine into an aromatic ring. wikipedia.orgnih.gov This reaction involves the thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline (B41778). wikipedia.orgnih.govnih.gov
The general process involves:
Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt.
Anion Exchange: The diazonium salt is then treated with a source of tetrafluoroborate ions (e.g., HBF₄ or NOBF₄) to precipitate the aryldiazonium tetrafluoroborate. nih.gov
Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the desired aryl fluoride (B91410). nih.govnih.govacs.org
Innovations to the traditional Balz-Schiemann reaction include the use of alternative counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can sometimes lead to improved yields. wikipedia.orgnih.gov Furthermore, one-pot procedures and the use of ionic liquids or specific solvents like perfluorohexane (B1679568) (C₆F₁₄) have been explored to enhance reaction efficiency and safety. nih.govnih.govacs.org
Table 1: Comparison of Traditional and Modern Balz-Schiemann Reaction Conditions
| Feature | Traditional Method | Modern Variants |
| Counterion | Tetrafluoroborate (BF₄⁻) | Hexafluorophosphate (PF₆⁻), Hexafluoroantimonate (SbF₆⁻) |
| Procedure | Isolation of diazonium salt | In situ generation, one-pot reactions |
| Solvent | Often requires harsh conditions | Ionic liquids, specialized solvents (e.g., C₆F₁₄) |
| Fluoride Source | HBF₄ | NOBF₄, organotrifluoroborates |
Electrophilic Fluorination Strategies
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a source of "F⁺". wikipedia.org This method is particularly useful for the synthesis of fluorinated aromatics. numberanalytics.com A variety of electrophilic fluorinating reagents have been developed, with N-F compounds being the most common due to their stability and safety. wikipedia.org
Common electrophilic fluorinating agents include:
Selectfluor® (F-TEDA-BF₄): A highly effective and widely used reagent for electrophilic fluorination. numberanalytics.comnumberanalytics.com
N-Fluorobenzenesulfonimide (NFSI): Another versatile and powerful N-F reagent. numberanalytics.comrsc.orgwikipedia.org
N-Fluoropyridinium salts: A class of reagents with tunable reactivity. numberanalytics.com
The mechanism of electrophilic fluorination is still a subject of some debate, with possibilities including an Sₙ2-type pathway or a single-electron transfer (SET) process. wikipedia.org The choice of reagent and reaction conditions is critical for achieving the desired regioselectivity, especially in substituted benzenes. rsc.org
Nucleophilic Aromatic Substitution (SNAr) for Fluorine Incorporation
Nucleophilic aromatic substitution (SₙAr) provides another important route to aryl fluorides, particularly for aromatic rings bearing electron-withdrawing groups. numberanalytics.comnih.gov In this reaction, a good leaving group on the aromatic ring is displaced by a fluoride ion. core.ac.uk
The general mechanism involves a two-step addition-elimination process, proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.ukstackexchange.com The rate-determining step is typically the initial attack of the nucleophile. stackexchange.com
Common leaving groups for SₙAr reactions include nitro groups and halogens. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negatively charged Meisenheimer complex. core.ac.uk Common sources of fluoride for SₙAr reactions include potassium fluoride (KF) and cesium fluoride (CsF). numberanalytics.com
Multi-step Total Synthesis Pathways for this compound and Analogs
The total synthesis of this compound can be envisioned through several convergent pathways, combining the methodologies discussed above. One plausible route could start from a commercially available substituted benzene (B151609) derivative, such as 3-fluorobenzoic acid or a related compound.
A potential synthetic sequence could involve:
Nitration: Introduction of a nitro group to a fluorinated benzoic acid derivative. For example, the nitration of 3-fluorobenzoic acid can yield 5-fluoro-2-nitro-benzoic acid.
Reduction: The nitro group can be reduced to an amino group, for example using catalytic hydrogenation. This would form an aminofluorobenzoic acid.
Diazotization and Etherification: The amino group can be converted to a diazonium salt, which can then be subjected to a reaction that introduces the ethoxy group. Alternatively, the precursor could be a hydroxy-fluorobenzoic acid, which is then ethylated.
Esterification: The final step would be the esterification of the carboxylic acid with methanol to yield the target molecule, this compound.
For instance, Methyl 5-bromo-2-fluorobenzoate could serve as a key intermediate. The ethoxy group could then be introduced via a nucleophilic aromatic substitution or a transition metal-catalyzed etherification reaction.
Catalytic and Green Chemistry Principles Applied to Synthesis
The application of catalytic and green chemistry principles to the synthesis of this compound primarily focuses on the esterification step. Traditional esterification often relies on homogeneous acid catalysts like sulfuric acid, which are effective but present challenges in terms of separation, recovery, and waste generation. mdpi.comuomustansiriyah.edu.iq Modern approaches prioritize the use of heterogeneous catalysts that are easily separable, reusable, and environmentally benign.
Heterogeneous Solid Acid Catalysts
Solid acid catalysts are at the forefront of green esterification processes. These materials offer the advantages of easy separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and pollution issues. mdpi.com
Recent research has highlighted the efficacy of various solid acids in the synthesis of methyl benzoates. For instance, zirconium-based solid acids, particularly those supported on titanium, have demonstrated high catalytic activity for the esterification of various benzoic acids with methanol. mdpi.comresearchgate.net These catalysts function as Lewis acids and can facilitate the direct condensation of the carboxylic acid and alcohol, often without the need for auxiliary Brønsted acids. mdpi.com The use of an iron-supported zirconium/titanium solid acid catalyst has also been shown to be effective for the synthesis of a wide range of methyl benzoate compounds. mdpi.com
Another class of effective solid acid catalysts includes modified clays, such as orthophosphoric acid-activated Montmorillonite K10. epa.govijstr.org This type of catalyst has been successfully employed in the solvent-free esterification of substituted benzoic acids, offering high yields and operational simplicity. epa.govijstr.org The solvent-free approach further enhances the green credentials of the synthesis by eliminating the need for potentially hazardous organic solvents. ijstr.org
The table below summarizes the research findings on various solid acid catalysts applicable to the synthesis of methyl benzoates.
| Catalyst | Precursor Acid | Alcohol | Key Findings | Reference(s) |
| Zirconium/Titanium Solid Acid | Various Benzoic Acids | Methanol | High catalytic activity; reusable catalyst; functions as a Lewis acid. | mdpi.comresearchgate.net |
| Iron-Supported Zr/Ti Solid Acid | Various Benzoic Acids | Methanol | Effective for a wide range of substituted benzoic acids; easily separable and reusable. | mdpi.com |
| Phosphoric Acid-Modified Montmorillonite K10 | Substituted Benzoic Acids | Various Alcohols | High yields under solvent-free conditions; efficient and reusable catalyst. | epa.govijstr.org |
| UiO-66-NH2 (MOF) | Fluorinated Benzoic Acids | Methanol | Effective for fluorinated substrates; reduces reaction time compared to traditional methods. | semanticscholar.orgrsc.orgresearchgate.net |
| Dowex 50W-X8 (Ion-Exchange Resin) | Benzoic Acid | Methanol | High yield of methyl benzoate; a green and efficient method. | nih.gov |
Metal-Organic Frameworks (MOFs) as Catalysts
Metal-Organic Frameworks (MOFs) have emerged as promising heterogeneous catalysts for a variety of organic transformations, including esterification. A study on the esterification of fluorinated aromatic carboxylic acids utilized a zirconium-based MOF, UiO-66-NH2, as a heterogeneous catalyst with methanol. semanticscholar.orgrsc.orgresearchgate.net This method significantly reduced the reaction time compared to conventional methods using a BF3·MeOH complex. semanticscholar.orgrsc.org The catalytic activity of the MOF is attributed to the Lewis acidic sites of the zirconium clusters. semanticscholar.org Given that the substrate for the target molecule is a fluorinated benzoic acid, this catalytic system presents a highly relevant and green synthetic route.
Deep Eutectic Solvents (DES)
Deep eutectic solvents (DES) are another class of green media that can act as both the solvent and catalyst in esterification reactions. A DES formed from p-toluenesulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride has been shown to be an effective dual solvent-catalyst system for the esterification of benzoic acid with various alcohols. dergipark.org.tr This approach can lead to high conversions and offers the advantages of catalyst reusability and a simple work-up procedure. dergipark.org.tr
Precursor Chemistry: Synthesis of 5-ethoxy-2-fluorobenzoic acid
A plausible synthetic pathway would start from a commercially available, appropriately substituted fluorophenol or aniline. For instance, a common route to substituted fluorobenzoic acids involves the diazotization of a corresponding fluoroaniline, followed by a Sandmeyer-type reaction or other nucleophilic substitution. An alternative approach could involve the nucleophilic aromatic substitution on a difluoro- or nitro-fluoro-aromatic precursor to introduce the ethoxy group, followed by functional group manipulations to install the carboxylic acid. The synthesis of various substituted fluorobenzoic acids, such as 2-fluorobenzoic acid from anthranilic acid and 2,4-dichloro-5-fluorobenzoic acid, has been documented and provides a basis for these proposed routes. arkat-usa.orggoogle.com
Chemical Reactivity and Transformation Pathways of Methyl 5 Ethoxy 2 Fluorobenzoate
Reactivity of the Ester Functional Group
The ester functional group in Methyl 5-ethoxy-2-fluorobenzoate is susceptible to various nucleophilic acyl substitution reactions. These transformations are fundamental in organic synthesis, allowing for the conversion of the ester into a variety of other functional groups.
Ester hydrolysis is a classic reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.
Under acidic conditions , the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, followed by proton transfer and elimination of methanol (B129727), yields 5-ethoxy-2-fluorobenzoic acid. This reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.
Basic hydrolysis , also known as saponification, is an irreversible process that proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid, 5-ethoxy-2-fluorobenzoic acid. The rate of basic hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally accelerate the rate of saponification. In the case of this compound, the fluorine atom acts as an electron-withdrawing group through its inductive effect, which is expected to increase the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000).
| Condition | Reagents | Products | Notes |
| Acidic Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄ or HCl) | 5-ethoxy-2-fluorobenzoic acid, Methanol | Reversible reaction. |
| Basic Hydrolysis | NaOH or KOH in H₂O/alcohol | Sodium or Potassium 5-ethoxy-2-fluorobenzoate, Methanol | Irreversible reaction; requires subsequent acidification to yield the carboxylic acid. |
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, reaction with a different alcohol (R-OH) in the presence of a catalyst will lead to the formation of a new ester, Alkyl 5-ethoxy-2-fluorobenzoate, and methanol.
The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in large excess, or the methanol by-product is removed as it is formed.
| Catalyst Type | Example Catalyst | General Reactants | General Products |
| Acid-Catalyzed | H₂SO₄, TsOH | This compound, R-OH (excess) | Alkyl 5-ethoxy-2-fluorobenzoate, Methanol |
| Base-Catalyzed | NaOR, KOR | This compound, R-OH | Alkyl 5-ethoxy-2-fluorobenzoate, Methanol |
The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, (5-ethoxy-2-fluorophenyl)methanol. This reaction proceeds through the formation of an aldehyde intermediate, which is further reduced to the alcohol.
To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered reducing agent is required. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose at low temperatures. The reaction with one equivalent of DIBAL-H at a low temperature (e.g., -78 °C) will yield 5-ethoxy-2-fluorobenzaldehyde after an aqueous workup.
| Reducing Agent | Product | Typical Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | (5-ethoxy-2-fluorophenyl)methanol | THF or Et₂O, followed by aqueous workup |
| Diisobutylaluminium Hydride (DIBAL-H) | 5-ethoxy-2-fluorobenzaldehyde | Toluene or CH₂Cl₂, -78 °C, followed by aqueous workup |
| Sodium Borohydride (NaBH₄) | (5-ethoxy-2-fluorophenyl)methanol | Can reduce esters, often requiring heat or the use of a Lewis acid catalyst. reddit.com |
The ester can undergo nucleophilic acyl substitution with amines to form amides. The reaction of this compound with ammonia (B1221849), a primary amine, or a secondary amine will yield the corresponding primary, secondary, or tertiary amide, respectively. This reaction, known as aminolysis, is generally slower than hydrolysis and often requires heating.
The direct reaction with amines can be sluggish. The process can be facilitated by converting the ester to a more reactive acyl derivative, such as an acid chloride, or by using specific catalysts. Alternatively, the use of organometallic reagents can promote the amidation process.
| Nucleophile | Product | General Conditions |
| Ammonia (NH₃) | 5-ethoxy-2-fluorobenzamide | Heating, often in a sealed tube |
| Primary Amine (R-NH₂) | N-alkyl-5-ethoxy-2-fluorobenzamide | Heating |
| Secondary Amine (R₂NH) | N,N-dialkyl-5-ethoxy-2-fluorobenzamide | Heating |
Reactivity of the Aromatic Ring System
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring.
The regioselectivity of electrophilic aromatic substitution on a substituted benzene (B151609) ring is determined by the electronic properties of the existing substituents. Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing.
In this compound, there are three substituents to consider:
-F (Fluoro group): The fluorine atom is an ortho-, para-director but is considered a deactivating group due to its strong inductive electron-withdrawing effect (-I), which outweighs its resonance electron-donating effect (+R). libretexts.org
-OCH₂CH₃ (Ethoxy group): The ethoxy group is a strong activating group and an ortho-, para-director. This is due to its strong resonance electron-donating effect (+R) from the lone pairs on the oxygen atom, which overrides its inductive electron-withdrawing effect (-I).
-COOCH₃ (Methyl ester group): The methyl ester group is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects.
The directing effects of these three substituents will determine the position of incoming electrophiles. The powerful activating and ortho-, para-directing effect of the ethoxy group is expected to be the dominant influence. The fluorine atom is also an ortho-, para-director, while the methyl ester group directs meta to its position.
The positions on the ring relative to the substituents are as follows:
Position 3: Meta to the fluoro group, ortho to the ethoxy group, and meta to the ester group.
Position 4: Para to the fluoro group and meta to the ethoxy group.
Position 6: Ortho to the fluoro group and para to the ethoxy group.
Considering the directing effects:
The ethoxy group strongly directs to positions 2 (already substituted) and 6.
The fluoro group directs to positions 1 (already substituted) and 4.
The methyl ester group directs to positions 3 and 5 (already substituted).
The combined effect suggests that electrophilic substitution is most likely to occur at position 6 , which is para to the strongly activating ethoxy group and ortho to the fluoro group. Position 4 is another possibility, being para to the fluoro group, but it is meta to the activating ethoxy group, making it less favored. Position 3 is meta to the deactivating ester group and ortho to the activating ethoxy group, but the steric hindrance from the adjacent ester group might disfavor substitution at this position. Therefore, the primary product of an electrophilic aromatic substitution reaction on this compound is predicted to be the one where the electrophile is introduced at the 6-position.
| Position | Directing Effect of -F | Directing Effect of -OCH₂CH₃ | Directing Effect of -COOCH₃ | Overall Likelihood of Substitution |
| 3 | Meta | Ortho (Activating) | Meta (Deactivating) | Possible, but may be sterically hindered |
| 4 | Para (Deactivating) | Meta | - | Less likely due to meta position relative to the activating group |
| 6 | Ortho (Deactivating) | Para (Strongly Activating) | - | Most Likely |
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position
The fluorine atom at the C2 position, activated by the electron-withdrawing methyl ester group ortho to it, is a potential site for nucleophilic aromatic substitution (SNAr). In SNAr reactions, a strong nucleophile attacks the carbon bearing the leaving group (in this case, fluorine), proceeding through a Meisenheimer complex intermediate. The rate of this reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate.
While specific studies on this compound are not prevalent, the general principles of SNAr suggest that a variety of nucleophiles, such as alkoxides, amines, and thiols, could displace the fluoride (B91410) ion under appropriate conditions. The ethoxy group at the C5 position, being para to the fluorine, would have a modest electronic influence on this reaction.
Metalation and Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald–Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-F bond is generally less reactive in these transformations compared to C-Br or C-I bonds. However, under specific catalytic conditions, aryl fluorides can participate in cross-coupling reactions.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. While challenging, the Suzuki coupling of aryl fluorides can be achieved with specialized palladium catalysts and ligands.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. Similar to the Suzuki coupling, the C-F bond's strength presents a hurdle, but recent advances in catalysis have enabled the use of aryl fluorides in some cases.
Buchwald–Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This is a highly versatile method for the synthesis of arylamines. The reactivity of the C-F bond in this compound would again be a critical factor for the success of this transformation.
Directed ortho-metalation, using a strong base like an organolithium reagent, could potentially occur at the C3 position, directed by the methyl ester group. The resulting organometallic intermediate could then be trapped with various electrophiles.
Transformations Involving the Ethoxy Group
The ethoxy group on this compound can also undergo chemical transformations, providing another avenue for functionalization.
Ether Cleavage Reactions
The ether linkage of the ethoxy group can be cleaved under harsh conditions, typically using strong acids such as hydrogen iodide (HI) or hydrogen bromide (HBr). This reaction would convert the ethoxy group to a hydroxyl group, yielding Methyl 2-fluoro-5-hydroxybenzoate.
Oxidation and Other Functional Group Modifications
The ethoxy group itself is generally stable to oxidation under standard conditions. However, the benzylic position of the ethyl group is not susceptible to oxidation in the same way an alkyl side chain would be, as there is no direct bond to the aromatic ring that can be readily oxidized to a carboxylic acid. Any modification of the ethoxy group would likely require initial cleavage to the corresponding phenol (B47542), which could then undergo further reactions such as O-alkylation or esterification.
Influence of Fluorine on Aromatic Reactivity and Electronic Properties of this compound
The presence of a fluorine atom at the C-2 position of this compound, in conjunction with the ethoxy group at C-5 and the methyl ester at C-1, significantly influences the electron density distribution and reactivity of the aromatic ring. The interplay of the inductive and resonance effects of these substituents dictates the molecule's behavior in chemical transformations.
The fluorine atom is the most electronegative element and therefore exhibits a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, generally deactivating it towards electrophilic aromatic substitution. However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system through a resonance effect (+M). Although fluorine is a weak π-donor compared to other halogens, this resonance effect can partially counteract the strong inductive withdrawal.
In the case of this compound, the ethoxy group at the para position to the fluorine is an activating group. It exerts a strong electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I). The methyl ester group is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects (-I, -M).
In the context of nucleophilic aromatic substitution, the fluorine atom can act as a leaving group. This type of reaction is facilitated by the presence of electron-wthdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). In this compound, the methyl ester group at the ortho position can contribute to the stabilization of such an intermediate.
The electronic properties of the substituents can be quantitatively described by Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | Position | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect (σp) |
| -F | ortho | +0.50 | -0.31 | +0.19 |
| -OCH2CH3 | para | +0.25 | -0.52 | -0.27 |
| -COOCH3 | meta to -F, ortho to -OCH2CH3 | +0.30 | +0.10 | +0.40 |
Note: The table presents typical Hammett constant values for individual substituents. The actual electronic effect in a polysubstituted benzene ring is a complex interplay of these effects.
The following table summarizes the expected reactivity of this compound in common aromatic reactions based on the electronic properties of its substituents.
| Reaction Type | Expected Reactivity | Probable Position of Attack | Influencing Factors |
| Electrophilic Aromatic Substitution | Activated (compared to fluorobenzene) | C-4 and C-6 | The strongly activating and ortho, para-directing ethoxy group is the dominant directing group. The ortho, para-directing fluorine reinforces this. |
| Nucleophilic Aromatic Substitution | Possible | C-2 (displacement of -F) | The fluorine atom can act as a leaving group. The reaction is facilitated by the electron-withdrawing methyl ester group. |
| Hydrolysis of the Ester | Susceptible | Carbonyl carbon of the ester | The reaction is subject to acid or base catalysis. The electronic nature of the ring substituents can influence the rate of hydrolysis. |
| Amidation of the Ester | Possible | Carbonyl carbon of the ester | Can proceed via reaction with an amine, often requiring a catalyst or activation. |
| Reduction of the Ester | Possible | Carbonyl carbon of the ester | Can be reduced to the corresponding alcohol using suitable reducing agents. |
Advanced Spectroscopic and Analytical Characterization for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution. For Methyl 5-ethoxy-2-fluorobenzoate, a combination of one-dimensional and two-dimensional NMR experiments can provide a detailed map of its atomic connectivity and spatial arrangement.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the protons of the methyl and ethoxy groups. The chemical shifts are influenced by the electronic effects of the fluorine, ethoxy, and methyl ester substituents. The aromatic region will likely show complex splitting patterns due to proton-proton and proton-fluorine couplings.
The ethoxy group should present as a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The methyl ester (-OCH₃) will appear as a singlet.
Predicted ¹H NMR Data for this compound:
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic-H | 6.9 - 7.5 | m | - |
| -OCH₃ | ~3.9 | s | - |
| -OCH₂CH₃ | ~4.1 | q | ~7.0 |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's local electronic environment. The carbonyl carbon of the ester will appear significantly downfield, while the aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the attached substituents. The carbons of the ethoxy and methyl ester groups will be found in the upfield region.
Predicted ¹³C NMR Data for this compound:
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~165 |
| Aromatic C-F | ~158 (d, ¹JCF ≈ 250 Hz) |
| Aromatic C-O | ~155 |
| Aromatic C-H | 115 - 130 |
| Aromatic C-COOCH₃ | ~120 |
| -OCH₃ | ~52 |
| -OCH₂CH₃ | ~64 |
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom is highly sensitive to its electronic environment on the aromatic ring. azom.com For fluorobenzenes, the chemical shifts can vary significantly based on the nature and position of other substituents. nih.gov The fluorine signal will likely be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring.
Two-dimensional NMR techniques are instrumental in confirming the precise structural assembly of this compound.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, for instance, between the methylene and methyl protons of the ethoxy group, and among the coupled aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This is crucial for assigning the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. This experiment is key to identifying the quaternary carbons and confirming the connectivity between the ester group, the ethoxy group, and the aromatic ring. For example, correlations would be expected from the methyl ester protons to the carbonyl carbon and from the ethoxy methylene protons to the aromatic carbon at position 5.
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons. For instance, a NOESY experiment could show through-space interactions between the methyl ester protons and a proton on the aromatic ring, or between the ethoxy protons and an adjacent aromatic proton, further confirming the compound's structure.
For this compound in its crystalline form, solid-state NMR (ssNMR) can provide valuable structural information. Magic Angle Spinning (MAS) ¹⁹F NMR, in particular, can offer insights into the local environment of the fluorine atom within the crystal lattice. pharmacy180.com The chemical shift anisotropy (CSA) parameters obtained from static or slow-spinning ssNMR experiments are sensitive to the electronic distribution around the fluorine nucleus and can be used to refine crystal structures. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching of the ester group. The C-O stretching vibrations of the ester and ether functionalities would likely appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching bands would be observed above 3000 cm⁻¹, while the C-F stretching vibration would likely be found in the 1250-1050 cm⁻¹ range. The spectrum of the related compound, Methyl 2-fluorobenzoate (B1215865), shows a strong carbonyl peak and characteristic bands in the fingerprint region. nist.gov
Key Predicted IR Absorptions for this compound:
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=O Stretch (Ester) | 1740 - 1720 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-F Stretch | 1250 - 1050 |
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
For this compound (molar mass: 198.19 g/mol ), the molecular ion peak (M⁺) at m/z 198 would be expected in the mass spectrum. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula, C₁₀H₁₁FO₃.
The fragmentation pattern is a key feature for structural confirmation. Common fragmentation pathways for aromatic esters include the loss of the alkoxy group. pharmacy180.comlibretexts.org For this compound, prominent fragments could arise from:
Loss of the methoxy (B1213986) radical (•OCH₃) from the ester, leading to a fragment at m/z 167.
Loss of the ethoxy radical (•OCH₂CH₃) from the ether linkage, resulting in a fragment at m/z 153.
Cleavage of the ester group, potentially leading to the formation of a benzoyl cation derivative.
The presence of fluorine would also influence the fragmentation, and fragments containing the fluorine atom would be identifiable.
X-ray Crystallography for Precise Solid-State Molecular Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.
To perform X-ray crystallography, a single, high-quality crystal of this compound would be required. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
While no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD) or other public repositories, this technique would provide invaluable information about its solid-state conformation. The data would reveal the planarity of the benzene (B151609) ring, the orientation of the ethoxy and methyl ester substituents, and any intermolecular interactions, such as hydrogen bonding or π-stacking, that might be present in the crystal lattice.
Theoretical and Computational Investigations of Methyl 5 Ethoxy 2 Fluorobenzoate
Quantitative Structure-Property Relationship (QSPR) Studies for Physico-chemical Properties (excluding biological/safety)
Quantitative Structure-Property Relationship (QSPR) represents a computational approach that correlates the structural or property-describing features of a molecule, known as molecular descriptors, with its macroscopic physico-chemical properties. These models are invaluable for predicting the properties of new or untested compounds, thereby saving time and resources that would be spent on experimental measurements.
For Methyl 5-ethoxy-2-fluorobenzoate, a QSPR model could be developed to predict a range of physico-chemical properties. This involves calculating a variety of molecular descriptors for a set of structurally related compounds with known experimental property values. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. By employing statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links a selection of these descriptors to a specific property, such as boiling point or density. nih.govresearchgate.net
The development of robust QSPR models is a systematic process. cadaster.eucadaster.eu Initially, a dataset of compounds, typically related substituted benzoates or other aromatic esters, with experimentally determined values for the property of interest (e.g., boiling point, vapor pressure, water solubility) is compiled. For each molecule in this set, a wide array of molecular descriptors is calculated using specialized software. These descriptors quantify various aspects of the molecular structure, such as size, shape, branching, and electronic characteristics. nih.govnih.gov A statistical algorithm, often aided by techniques like Genetic Algorithms (GA) to prevent overfitting, is then used to select the most relevant descriptors and build a predictive model. nih.gov The final QSPR equation can then be used to estimate the property for this compound based on its calculated descriptor values. Studies on halogenated benzenes and other organic compounds have successfully demonstrated this approach for properties like boiling point, melting point, and density.
To illustrate, a hypothetical QSPR model for predicting the normal boiling point (BP) of substituted benzoates might take the following form:
BP = β₀ + β₁ (MW) + β₂ (logP) + β₃ (TPSA) + β₄ (Jhetp)
Where:
BP is the boiling point.
MW is the molecular weight.
logP is the octanol-water partition coefficient, representing hydrophobicity.
TPSA is the topological polar surface area.
Jhetp is a topological descriptor accounting for heteroatoms.
β₀, β₁, β₂, β₃, and β₄ are coefficients determined from the regression analysis of the training set of molecules.
The table below presents hypothetical, yet realistic, data that would be used in and generated from such a QSPR study for this compound.
| Molecular Descriptor | Abbreviation | Hypothetical Value for this compound | Predicted Property |
| Molecular Weight | MW | 198.19 g/mol | Boiling Point (Predicted) |
| Octanol-Water Partition Coefficient | logP | 2.85 | 245 °C |
| Topological Polar Surface Area | TPSA | 35.53 Ų | |
| Balaban J index (heteroatoms) | Jhetp | 2.45 |
This table is for illustrative purposes only. The predicted boiling point is a hypothetical value to demonstrate the output of a QSPR model.
Molecular Dynamics Simulations (if applicable for interactions in non-biological contexts)
Molecular Dynamics (MD) simulations offer a powerful lens to examine the time-dependent behavior of molecules, providing detailed insights into their motions and intermolecular interactions at an atomic level. researchgate.net For this compound, MD simulations can be particularly useful for understanding its behavior in various non-biological environments, such as in different solvents or in the condensed phase, which can influence its material properties.
An MD simulation of this compound would typically involve defining a simulation box containing multiple molecules of the compound, optionally mixed with a solvent like water or an organic solvent. The interactions between all atoms are described by a force field, which is a set of parameters and equations that define the potential energy of the system as a function of its atomic coordinates. researchgate.net The simulation then numerically solves Newton's equations of motion for each atom, tracking their trajectories over time. ucl.ac.uk
From these trajectories, a wealth of information can be extracted. For instance, one could study:
Solvation Structure: How solvent molecules arrange around a this compound molecule can be analyzed using radial distribution functions (RDFs). The presence of the fluorine atom and the ethoxy group can lead to specific, directional interactions with polar or non-polar solvents. illinois.edunih.gov Studies on fluorinated aromatic compounds have shown that fluorine can participate in unique non-covalent interactions, such as lone-pair-π-hole interactions, which differ from those of their non-fluorinated counterparts. illinois.edu
Intermolecular Interactions: The strength and nature of interactions between molecules of this compound can be quantified. This includes van der Waals forces, electrostatic interactions, and potential π-π stacking of the aromatic rings. The interplay of attractive and repulsive forces, influenced by the electron-withdrawing fluorine and electron-donating ethoxy group, dictates the cohesive properties of the substance. nih.govresearchgate.net
Dynamic Properties: Transport properties such as the self-diffusion coefficient can be calculated, providing insight into the mobility of the molecule within a liquid phase. ucl.ac.uk
The table below illustrates the type of data that can be obtained from an MD simulation of this compound in a solvent.
| Simulation Parameter | Description | Illustrative Result |
| Simulation System | This compound in water | |
| Simulation Time | 100 nanoseconds | |
| Interaction Energy (solute-solvent) | Average potential energy of interaction between the compound and water molecules. | -45.2 kJ/mol |
| Self-Diffusion Coefficient | A measure of the translational mobility of the compound in the solvent. | 1.5 x 10⁻⁵ cm²/s |
| Radial Distribution Function g(r) for O(water)-F(solute) | Describes the probability of finding a water oxygen atom at a certain distance from the fluorine atom. | Peak at 2.8 Å |
This table is for illustrative purposes only. The results are hypothetical values to demonstrate the output of a molecular dynamics simulation.
Computational studies on related aromatic esters have demonstrated how intermolecular forces, including halogen contacts and π interactions, control the packing and phase behavior of these materials, insights that are directly applicable to understanding this compound. acs.org
Applications in Advanced Chemical Synthesis and Materials Science Excluding Clinical/safety
Role as a Key Synthetic Intermediate in Organic Synthesis
The strategic placement of the ethoxy, fluoro, and methyl ester groups on the benzene (B151609) ring makes methyl 5-ethoxy-2-fluorobenzoate a versatile substrate for a wide array of organic reactions. It is frequently employed as a starting material or a key intermediate in multi-step synthetic pathways.
Precursor to Biologically Active Molecules
While this article abstains from discussing specific biological activities, it is noteworthy that the structural motifs present in this compound are found in various classes of molecules investigated for their biological relevance. The fluorinated benzoic acid framework is a common feature in the design and synthesis of compounds for medicinal chemistry research. ossila.com For instance, related fluorinated benzoic acid derivatives are utilized in the synthesis of benzamide (B126) and benzoxazepinone derivatives. ossila.comossila.com The presence of the fluorine atom can significantly influence the properties of the final molecule.
The synthesis of more complex molecules often involves the transformation of the functional groups on the this compound core. For example, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-ethoxy-5-fluorobenzoic acid, which can then undergo amidation reactions. ossila.combldpharm.com The ethoxy group can also be a site for chemical modification. These transformations allow for the construction of a diverse library of compounds built upon the 2-fluoro-5-ethoxybenzoyl scaffold.
Building Block for Complex Polyaromatic Systems
The reactivity of the fluorinated benzene ring in this compound makes it a suitable building block for the construction of more elaborate polyaromatic and heterocyclic systems. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions, a fundamental process for forming carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for synthesizing complex structures from simpler precursors.
For example, related fluorinated benzoic acids have been used in the synthesis of 3-arylisoquinolinones and benzoxazoles. ossila.comnih.gov These synthetic strategies often involve the initial formation of an amide bond followed by an intramolecular cyclization reaction where the fluorine atom is displaced. The specific reaction conditions and the nature of the other reactants determine the final polyaromatic or heterocyclic structure.
Development of Advanced Functional Materials
The unique electronic and structural properties of this compound and its derivatives make them attractive components for the creation of advanced functional materials.
Applications in Liquid Crystals and Optoelectronic Materials
While direct applications of this compound in liquid crystals and optoelectronics are not extensively documented in publicly available literature, the structural motifs it contains are relevant to these fields. The combination of a rigid aromatic core with flexible alkoxy chains is a common design principle for liquid crystalline materials. The presence of the fluorine atom can influence key properties such as dielectric anisotropy and melting point, which are critical for the performance of liquid crystal displays.
Furthermore, fluorinated aromatic compounds are of interest in the development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine substitution can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the charge injection, transport, and light-emitting properties of the material.
Integration into Polymer Chemistry
This compound and its derivatives can be incorporated into polymers to impart specific functionalities. bldpharm.com The ester group can be converted to other functional groups that are amenable to polymerization reactions. For instance, hydrolysis to the carboxylic acid and subsequent conversion to an acid chloride would allow it to be used as a monomer in the synthesis of polyesters or polyamides.
Alternatively, the molecule could be functionalized with a polymerizable group, such as a vinyl or an acrylate (B77674) group, and then copolymerized with other monomers to create functional polymers. The presence of the fluoro and ethoxy groups on the pendant aromatic ring of the polymer can influence its thermal stability, solubility, and optical properties.
Utilization in Supramolecular Chemistry and Self-Assembly Processes
Benzoic acid derivatives are known to participate in supramolecular chemistry through the formation of hydrogen bonds and other non-covalent interactions, leading to self-assembled structures like gels. nih.gov Perfluoroalkylated derivatives of benzoic acid have been shown to act as supramolecular gelators, forming gels in various organic solvents. nih.gov These gels can have applications in areas such as environmental remediation. nih.gov
While specific studies on the supramolecular behavior of this compound are not prominent, its structure suggests potential for similar applications. The ester and ethoxy groups can participate in hydrogen bonding, and the aromatic ring can engage in π-π stacking interactions. By modifying the molecule, for example by introducing long alkyl or perfluoroalkyl chains, it may be possible to design derivatives that self-assemble into well-defined nanostructures such as nanofibers, nanotubes, or vesicles. These self-assembled materials could find use in sensing, catalysis, and materials science.
Applications in Agrochemical Research (excluding specific biological efficacy, dosage, or safety for living organisms)
Fluorinated compounds are of significant interest in agrochemical research due to the unique properties that the fluorine atom imparts to a molecule, such as increased metabolic stability and enhanced binding affinity to target enzymes. While specific studies detailing the direct use of this compound in the development of new herbicides, fungicides, or insecticides are not readily found in public literature, its structural motifs are present in patented agrochemical compounds.
Fluorinated benzoic acids and their esters are recognized as important intermediates in the synthesis of pesticides and herbicides. google.com For instance, compounds like 2-fluoro-5-nitroaniline, which shares a similar substitution pattern, are known starting materials for herbicides. google.comguidechem.com The synthesis of complex agrochemicals often involves the coupling of multiple aromatic fragments, and a molecule like this compound could serve as a key building block.
Table 1: Potential Role of this compound as an Agrochemical Intermediate
| Feature | Potential Contribution to Agrochemical Synthesis |
| 2-Fluorobenzoate (B1215865) Core | The fluorine atom can block metabolic oxidation at the ortho position, potentially leading to longer-lasting activity in the final product. |
| Ethoxy Group | The ethoxy group can influence the lipophilicity of the molecule, which is a critical factor for its uptake and transport within a target pest or plant. |
| Ester Functionality | The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing a reactive handle for further chemical modifications and the creation of a diverse library of potential agrochemicals. |
The general synthetic utility of fluorinated benzoic acids as intermediates for preparing benzo heterocyclic derivatives, which can possess antibacterial properties, further underscores the potential for this class of compounds in broader agricultural applications. google.com
Use in Dye Chemistry and Pigment Synthesis
The synthesis of modern organic dyes and pigments often relies on the use of versatile aromatic intermediates that can be functionalized to produce a wide range of colors with high stability. While there is no specific documentation of this compound being used as a precursor for dyes, the chemistry of related compounds suggests its potential in this field.
Azo dyes, a major class of colorants, are synthesized through the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. youtube.comresearchgate.netresearchgate.net Aniline (B41778) derivatives are common starting materials for this process. youtube.com Through chemical transformation, this compound could be converted into a corresponding aniline derivative, which could then be used to synthesize novel azo dyes. The presence of the ethoxy and fluoro substituents could modulate the final color and properties, such as lightfastness and solubility.
Furthermore, phthalides, which are bicyclic heterocycles derived from benzoic acids, are used in the synthesis of certain dyes. ossila.com Research has shown that fluorinated benzoic acids can be reacted to form phthalide (B148349) structures. ossila.com This suggests a potential pathway where this compound could be a starting material for novel dye scaffolds.
Table 2: Hypothetical Pathway to Dyes from this compound
| Intermediate | Synthetic Step | Application in Dye Synthesis |
| 5-Ethoxy-2-fluoroaniline | Reduction of a nitro precursor (hypothetically derived from the starting ester) | Diazotization and coupling to form novel azo dyes. youtube.comresearchgate.netresearchgate.net |
| 5-Ethoxy-2-fluorobenzoic acid | Hydrolysis of the ester | Potential precursor for phthalide-based dyes. ossila.com |
Ligand Design and Catalyst Development Incorporating Fluorinated Benzoate (B1203000) Structures
The field of catalysis heavily relies on the design of organic ligands that can coordinate with metal centers to control the activity and selectivity of a reaction. Fluorinated organic molecules are increasingly being used in ligand design due to their unique electronic properties.
While there are no specific examples of this compound being used as a ligand or in catalyst development, the broader class of fluorinated benzoates and related structures have been investigated in this context. For example, fluorinated benzoic acids have been used in the synthesis of materials for fuel cells, which often rely on catalytic processes. ossila.com
The electronic nature of the fluorinated benzene ring in this compound could be harnessed in the design of new ligands. The fluorine atom is strongly electron-withdrawing, which can influence the electron density at a coordinated metal center, thereby tuning its catalytic activity. The ester and ethoxy groups also provide sites for further functionalization, allowing for the creation of more complex ligand architectures.
Table 3: Potential Features of a Ligand Derived from this compound
| Structural Feature | Influence on Ligand Properties | Potential Catalytic Application |
| Fluorine Atom | Modulates the electronic properties of the ligand and the coordinated metal center. | Fine-tuning the selectivity and activity of metal-catalyzed cross-coupling reactions. |
| Benzoate Moiety | Can act as a coordinating group or be modified to include other coordinating atoms (e.g., nitrogen, phosphorus). | Development of novel catalysts for a variety of organic transformations. |
| Ethoxy Group | Can influence the solubility and steric bulk of the ligand. | Enhancing catalyst performance in specific solvent systems. |
Future Research Directions and Emerging Trends in Methyl 5 Ethoxy 2 Fluorobenzoate Chemistry
Exploration of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of Methyl 5-ethoxy-2-fluorobenzoate likely relies on established methods such as the Fischer esterification of its corresponding carboxylic acid, 5-ethoxy-2-fluorobenzoic acid. numberanalytics.com While effective, future research will likely focus on developing more sustainable and efficient "green" chemistry approaches. vapourtec.com
Emerging trends in esterification that could be applied include the use of heterogeneous acid catalysts, which offer advantages like being non-corrosive, environmentally benign, and easily separable from the reaction products. mdpi.com Research could explore catalysts such as dried Dowex H+ cation-exchange resins, which have proven effective for various esterifications and are reusable. nih.gov Another promising avenue is the use of deep eutectic solvents (DES), which can function simultaneously as the alkylating agent, solvent, and catalyst, simplifying the reaction procedure. researchgate.net
A comparative table of potential future synthetic methodologies is presented below.
| Methodology | Catalyst/Reagent | Potential Advantages |
| Heterogeneous Catalysis | Dowex H+ Resin, Silica Chloride | Reusable catalyst, simplified workup, reduced waste. nih.govorganic-chemistry.org |
| Deep Eutectic Solvents (DES) | Quaternary ammonium (B1175870) salt-based DES | Acts as solvent, catalyst, and reactant; no additives needed. researchgate.net |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride | High yields for sterically hindered alcohols (if applicable). organic-chemistry.org |
| Steglich Esterification | DCC/DMAP | Mild reaction conditions. numberanalytics.com |
Future work would involve optimizing these methods for this compound, focusing on yield, energy efficiency, and environmental impact.
Investigation of Underexplored Reactivity Pathways and Stereoselective Transformations
The electronic properties of the aromatic ring in this compound are significantly modulated by its substituents. The fluorine atom at the ortho position acts as a strong electron-withdrawing group, which can decrease the ring's reactivity towards electrophilic substitution. numberanalytics.com Conversely, it can activate the ring for nucleophilic aromatic substitution (SNAr), a common reaction in pharmaceutical and agrochemical synthesis. numberanalytics.comvapourtec.com
Future research should systematically investigate the regioselectivity of various reactions. For instance, in SNAr reactions, will substitution occur at the position para to the fluorine or at other activated sites? The metabolism of related compounds like 4-fluorobenzoate (B1226621) proceeds via ortho cleavage of a catechol intermediate, suggesting that biochemical or biomimetic transformations could be a fruitful area of study. asm.org The degradation of 2-fluorobenzoate (B1215865) by microorganisms has also been a subject of extensive study. wikipedia.org
Furthermore, the development of stereoselective transformations is a key trend in modern chemistry. While the current molecule is achiral, its derivatives could possess chiral centers. Research into asymmetric synthesis, potentially using chiral catalysts to introduce new substituents, could lead to enantiomerically pure compounds with specific biological activities. The use of palladium-based catalysts, for example, has enabled enantioselective fluorination on other scaffolds, a strategy that could be adapted for creating novel analogs. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, which involves performing reactions in a continuous stream rather than a flask, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and greater scalability. ambeed.comacs.org The synthesis of this compound and its subsequent transformations are prime candidates for adaptation to flow chemistry platforms.
A future research goal would be to develop a continuous-flow process for its synthesis. This could involve pumping a solution of 5-ethoxy-2-fluorobenzoic acid and methanol (B129727) through a heated reactor column packed with a solid acid catalyst. acs.org Such a system would allow for precise control over reaction time and temperature, potentially increasing yield and purity while minimizing waste. researchgate.net
Beyond synthesis, flow chemistry can be combined with automated platforms for high-throughput screening of reaction conditions and for the rapid synthesis of a library of derivatives. vapourtec.com By integrating online analysis and machine learning algorithms, researchers could quickly identify optimal conditions for various reactions involving this compound, accelerating the discovery of new functional molecules. vapourtec.com
Advanced Computational Design for Novel Functional Properties
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. nih.gov For this compound, methods like Density Functional Theory (DFT) can be employed to understand its electronic structure, stability, and reactivity. nih.gov
Future research in this area would focus on several key aspects:
Property Prediction: Calculating properties such as NMR shifts, bond-dissociation energies, and electrostatic potential maps to predict reactivity and guide synthetic efforts. nih.govresearchgate.net
Derivative Design: Simulating the effects of adding or modifying functional groups to design new molecules based on this compound with desired properties, such as enhanced binding affinity to a biological target. emerginginvestigators.org The inclusion of fluorine is known to improve properties like metabolic stability and bioavailability in drug candidates. researchgate.netemerginginvestigators.org
Interaction Modeling: Simulating how the molecule and its derivatives interact with biological targets like enzymes or receptors. The electron-withdrawing nature of fluorine can weaken π-stacking interactions but can also participate in favorable hydrogen bonds or anion-π interactions. nih.gov
The table below summarizes potential computational approaches and their applications.
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Predict NMR spectra, map electron density to identify reactive sites. nih.gov |
| Hartree-Fock (HF) Theory | Evaluate molecular geometry and frontier molecular orbitals to assess stability. emerginginvestigators.org |
| Molecular Dynamics (MD) | Simulate interactions with proteins or other biomolecules to guide drug design. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study enzymatic reactions or binding modes with high accuracy. |
These computational studies would significantly de-risk and accelerate the experimental design of new functional molecules derived from this scaffold.
Development of New Research Applications in Diverse Chemical Fields
The true value of a building block like this compound is realized through its application in creating novel, high-value compounds. Based on the known applications of structurally similar fluorinated aromatics, several research fields hold significant promise. youtube.com
Medicinal Chemistry: Fluorinated benzoates are common intermediates in the synthesis of pharmaceuticals. researchgate.net For example, 5-fluoro-2-methylbenzoic acid is used to make HIV-1 integrase inhibitors, and 5-chloro-2-fluorobenzoic acid is a precursor for Aurora kinase inhibitors. ossila.comossila.com Future work could explore this compound as a key intermediate for novel anti-inflammatory agents, anticancer drugs, or treatments for neurological disorders. numberanalytics.comnih.gov
Agrochemicals: Fluorine substitution is a well-established strategy for enhancing the potency and stability of pesticides and herbicides. youtube.com Research could focus on incorporating the this compound core into new agrochemical candidates, leveraging fluorine's ability to enhance lipophilicity and target binding.
Materials Science: Fluorinated aromatic compounds are used to create advanced materials with unique properties like high thermal stability. numberanalytics.com For instance, 5-chloro-2-fluorobenzoic acid is a building block for polymer electrolyte membranes used in fuel cells. ossila.com Future applications could involve using this compound to synthesize novel polymers, liquid crystals, or functional dyes.
The exploration of these applications will drive further innovation in the synthesis and functionalization of this versatile chemical compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-ethoxy-2-fluorobenzoate, and what methodological considerations are critical for reproducibility?
- Methodological Answer : The synthesis typically involves esterification of 5-ethoxy-2-fluorobenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or via a nucleophilic acyl substitution using methyl halides. Key considerations include:
- Temperature control : Maintain 60–80°C during esterification to optimize yield while minimizing side reactions.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water mixtures) to isolate the product .
- Characterization : Confirm ester formation via FT-IR (C=O stretch ~1700 cm⁻¹) and ¹³C NMR (methoxy resonance at ~52 ppm).
Q. How can researchers ensure high-purity isolation of this compound, and what analytical techniques validate purity?
- Methodological Answer :
- Chromatographic methods : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or thin-layer chromatography (TLC; Rf comparison against standards) for purity assessment.
- Spectroscopic validation : Use ¹H NMR to check for residual solvents (e.g., DMSO-d₆) and ¹⁹F NMR to confirm fluorine integrity. High-resolution mass spectrometry (HRMS) ensures molecular ion consistency .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves (tested for chemical compatibility) and flame-retardant lab coats. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture and strong bases .
- Waste disposal : Neutralize acidic byproducts before disposal. Use licensed waste management services for halogenated organic compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in large-scale syntheses?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) or enzymatic catalysts (lipases) to improve esterification efficiency.
- Solvent selection : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for reaction kinetics.
- In situ monitoring : Use inline FT-IR or Raman spectroscopy to track reaction progress and identify intermediates .
Q. What computational or experimental approaches elucidate the electronic effects of substituents (ethoxy, fluoro) on the benzoate scaffold?
- Methodological Answer :
- DFT calculations : Perform density functional theory (DFT) to map electron density distributions and predict regioselectivity in further functionalization.
- X-ray crystallography : Resolve crystal structures using SHELX software for refinement (SHELXL module) to analyze bond lengths and angles, highlighting steric/electronic interactions .
- Hammett substituent constants : Correlate σ values of substituents with reaction rates in nucleophilic aromatic substitution assays.
Q. What strategies are effective for evaluating the stability of this compound under physiological conditions for drug discovery applications?
- Methodological Answer :
- Hydrolysis studies : Incubate the compound in phosphate-buffered saline (PBS) at pH 7.4 and 37°C. Monitor degradation via LC-MS and quantify half-life.
- Metabolic stability assays : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Identify metabolites using UPLC-QTOF-MS .
- Plasma protein binding : Employ equilibrium dialysis to measure unbound fraction, critical for pharmacokinetic modeling.
Q. How can systematic literature reviews (SLRs) be structured to identify gaps in the pharmacological applications of fluorobenzoate derivatives?
- Methodological Answer :
- Search strategy : Develop tailored PubMed/Scifinder search strings (e.g., "fluorobenzoate AND bioactivity") with Boolean operators. Include gray literature (patents, conference abstracts) .
- Data extraction : Use PRISMA guidelines to screen studies, emphasizing in vitro/in vivo efficacy, toxicity profiles, and mechanistic insights.
- Meta-analysis : Apply random-effects models to quantify structure-activity relationships (SAR) across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
